1-(4-Bromophenyl)-2-(tert-butylamino)ethan-1-one
Description
Properties
CAS No. |
920804-18-8 |
|---|---|
Molecular Formula |
C12H16BrNO |
Molecular Weight |
270.17 g/mol |
IUPAC Name |
1-(4-bromophenyl)-2-(tert-butylamino)ethanone |
InChI |
InChI=1S/C12H16BrNO/c1-12(2,3)14-8-11(15)9-4-6-10(13)7-5-9/h4-7,14H,8H2,1-3H3 |
InChI Key |
FPHSACFVLYRSEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC(=O)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-2-(tert-butylamino)ethan-1-one typically involves the reaction of 4-bromobenzaldehyde with tert-butylamine in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common reagents used in this synthesis include sodium borohydride or lithium aluminum hydride as reducing agents.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the direct introduction of the tert-butylamino group into the bromophenyl ethanone framework, resulting in a more sustainable and scalable production method .
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-2-(tert-butylamino)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(4-Bromophenyl)-2-(tert-butylamino)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1-(4-Bromophenyl)-2-(tert-butylamino)ethan-1-one exerts its effects involves interactions with specific molecular targets. The bromophenyl group can engage in π-π stacking interactions, while the tert-butylamino group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs sharing the 1-(4-bromophenyl)ethan-1-one core but differing in substituents at the second carbon. Key differences in synthesis, physicochemical properties, and applications are highlighted.
Substituent Variations and Physicochemical Properties
Key Observations :
- Spectral Shifts : Halogen substitution (Br vs. Cl) in sulfoxide analogs (e.g., 1r vs. 1q) induces downfield shifts in aromatic protons (δ 7.65 vs. δ 7.73) .
- Stability: Nitroimidazole derivatives require cold storage (+4°C), whereas tert-butylamino analogs may exhibit greater stability under ambient conditions .
Key Observations :
- Efficiency : Benzoimidazo-triazol derivatives (e.g., 22d) achieve high yields (77%) via Pd-catalyzed cross-coupling , whereas biocatalytic methods for cyclohexenyl analogs yield poorly (6%) .
- Complexity: The tert-butylamino group may require specialized reagents (e.g., Ni(NO₃)₂·6H₂O in ) for introduction, increasing synthetic complexity .
Biological Activity
1-(4-Bromophenyl)-2-(tert-butylamino)ethan-1-one is an organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, including pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula CHBrNO and features a bromophenyl group linked to an ethanone moiety with a tert-butylamino substituent. The presence of the bromine atom on the phenyl ring significantly influences its reactivity and biological activity, making it a subject of interest in various studies.
Biological Activity Overview
Preliminary investigations into the biological activity of this compound suggest several potential actions:
- Anticancer Activity : Initial studies indicate that this compound may exhibit anticancer properties, particularly against various cancer cell lines. For instance, compounds with similar structures have shown effectiveness against breast cancer (MCF-7, MDA-MB-231), lung cancer (NCI-H460), and colon cancer (HCT116) cells .
- Enzyme Inhibition : The compound appears to inhibit certain enzymes associated with cancer progression, such as cyclin-dependent kinases (CDK1 and CDK2) and carbonic anhydrase IX (CA IX). These interactions are crucial for developing targeted cancer therapies .
The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:
- Binding Affinity : Interaction studies suggest that this compound may bind to various biological targets, influencing their activity. This warrants further investigation to clarify its pharmacodynamics and potential therapeutic uses .
- Lipophilicity : The compound's lipophilicity is enhanced by the bromine substituent, which may affect its absorption and distribution in biological systems. Studies show that increased lipophilicity correlates with improved binding to tissue rather than plasma proteins .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(tert-butylamino)propan-1-one | Similar amine and ketone structure | Lacks bromine substituent |
| 1-(4-Methylphenyl)-2-(tert-butylamino)ethan-1-one | Methyl group instead of bromine | Potentially different biological activity |
| 3-((4-bromophenyl)sulfonyl)-5-(tert-butylamino)-1,2,3,10b-tetrahydropyrazolo[1,5-c]quinazoline-1-carboxylate | More complex heterocyclic structure | May exhibit distinct pharmacological properties |
This table highlights how the specific halogenation pattern and functional groups of this compound may influence its reactivity and biological properties compared to similar compounds.
Case Studies and Research Findings
Several studies have explored the biological effects of related compounds:
- A study on pseudothiohydantoin derivatives indicated a broad spectrum of anticancer activity across various cell lines. These findings suggest that compounds with similar structural motifs as this compound could also exhibit noteworthy anticancer properties .
- Investigations into enzyme inhibition have demonstrated that certain derivatives can effectively inhibit key enzymes involved in tumor growth and proliferation, suggesting a mechanism through which this compound may exert its effects .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(4-Bromophenyl)-2-(tert-butylamino)ethan-1-one, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via Friedel-Crafts acylation using a bromophenyl precursor and tert-butylamine. For example, TiCl₃-mediated reductive condensation of 1-(4-bromophenyl)ethan-1-one with tert-butylamine derivatives under anhydrous conditions yields the target compound (94% yield after flash chromatography) . Alternative routes include Rhodium-catalyzed C–H functionalization, which introduces the tert-butylamino group selectively but requires optimized catalyst loading (e.g., Rh₂(S-2-Cl-5-BrTPCP)₄ at 1 mol%) .
- Key Variables : Catalyst choice (Lewis acids vs. transition metals), solvent polarity, and temperature significantly affect reaction efficiency. For instance, TiCl₃ reactions favor dichloromethane at 0–5°C, while Rh-catalyzed methods use pentane/diethyl ether gradients.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are the critical spectral markers?
- Methodology :
- NMR : ¹H NMR reveals the tert-butyl singlet at δ 1.2–1.4 ppm and aromatic protons (4-bromophenyl) as doublets near δ 7.5–8.0 ppm. The ethanone carbonyl appears at δ 2.5–3.0 ppm .
- HRMS : Accurate mass determination (e.g., [M+H]+ = 279.0385) confirms molecular formula (C₁₂H₁₅BrNO) .
- X-ray Crystallography : Used to resolve stereochemical ambiguities, particularly the spatial arrangement of the bulky tert-butyl group relative to the bromophenyl ring .
Q. How does the compound’s solubility profile impact its utility in organic reactions?
- Methodology : Solubility tests in polar (DMSO, methanol) and nonpolar (hexane) solvents guide reaction design. The compound is sparingly soluble in water but dissolves in chlorinated solvents (e.g., CH₂Cl₂) and DMSO, making it suitable for cross-coupling reactions (e.g., Suzuki-Miyaura) .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of C–H functionalization reactions involving this compound?
- Methodology : DFT calculations and isotopic labeling studies reveal that the tert-butylamino group directs C–H activation via a six-membered transition state. The bromine atom’s electron-withdrawing effect stabilizes intermediates, favoring ortho-functionalization in Rh-catalyzed reactions . Competing pathways (e.g., radical termination in biocatalytic systems) are analyzed using kinetic isotope effects (KIE) and EPR spectroscopy .
Q. How do structural modifications (e.g., halogen substitution) alter the compound’s reactivity and biological activity?
- Methodology :
- Comparative Studies : Replacing bromine with chlorine or fluorine (e.g., 1-(4-chlorophenyl) analogs) reduces electrophilicity, slowing nucleophilic aromatic substitution but enhancing metabolic stability in vitro .
- Biological Assays : The tert-butyl group’s steric bulk minimizes off-target interactions in enzyme inhibition studies (e.g., kinase assays), while the amino group facilitates hydrogen bonding with catalytic residues .
Q. What computational models predict the compound’s electronic properties and intermolecular interactions?
- Methodology :
- DFT Calculations : HOMO-LUMO gaps (~4.5 eV) indicate moderate reactivity, aligning with UV-Vis absorption data (λmax ≈ 270 nm) .
- Molecular Dynamics (MD) : Simulations of ligand-protein docking (e.g., with cytochrome P450 enzymes) highlight hydrophobic interactions between the tert-butyl group and active-site residues .
Data Contradiction Analysis
Q. Why do reported yields vary across synthetic methods, and how can reproducibility be improved?
- Analysis : TiCl₃-mediated synthesis reports 94% yield under strict anhydrous conditions, while Rh-catalyzed methods achieve 35% yield due to competing side reactions (e.g., dimerization). Reproducibility hinges on moisture control and catalyst purity.
- Resolution : Optimize reaction monitoring (e.g., in-situ IR for carbonyl intermediates) and employ high-throughput screening to identify ideal solvent-catalyst pairs.
Tables for Comparative Analysis
Table 1 : Synthetic Methods Comparison
| Method | Catalyst | Yield (%) | Purity (HPLC) | Key Reference |
|---|---|---|---|---|
| TiCl₃ Reductive Condensation | TiCl₃ | 94 | >99% | |
| Rh-Catalyzed C–H Activation | Rh₂(S-2-Cl-5-BrTPCP)₄ | 35 | 95% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
